7-(benzyloxy)-4-butyl-8-methyl-2H-chromen-2-one
Overview
Description
7-(Benzyloxy)-4-butyl-8-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, also known as coumarins. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound features a benzyloxy group at the 7-position, a butyl group at the 4-position, and a methyl group at the 8-position of the chromen-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzyloxy)-4-butyl-8-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors One common method involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts to form coumarins
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzaldehyde derivatives.
Reduction: The chromen-2-one core can be reduced to form dihydrocoumarins.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrocoumarins.
Substitution: Various substituted coumarins depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes like monoamine oxidase B (MAO B) and cholinesterases.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of fluorescent dyes and sensors due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-4-butyl-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, as a potential MAO B inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine. This inhibition can help alleviate symptoms of neurodegenerative diseases by maintaining higher levels of neurotransmitters in the brain.
Comparison with Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its use as a fluorescent dye.
7-Methoxy-4-methylcoumarin: Another coumarin derivative with similar structural features.
4-Butyl-7-hydroxycoumarin: Shares the butyl group at the 4-position.
Uniqueness: 7-(Benzyloxy)-4-butyl-8-methyl-2H-chromen-2-one is unique due to the specific combination of substituents on the chromen-2-one core, which imparts distinct chemical and biological properties. The presence of the benzyloxy group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-butyl-8-methyl-7-phenylmethoxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-3-4-10-17-13-20(22)24-21-15(2)19(12-11-18(17)21)23-14-16-8-6-5-7-9-16/h5-9,11-13H,3-4,10,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELVOOSBKZTSTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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